

Spectroscopic Profile of 2,5-Difluoro-4-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrobenzoic acid

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Introduction

2,5-Difluoro-4-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.^{[1][2]} Its trifunctional nature, featuring a carboxylic acid, two fluorine atoms, and a nitro group, offers a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of its spectroscopic characteristics, offering key data for identification and quality control.

While experimental spectra for **2,5-Difluoro-4-nitrobenzoic acid** are not readily available in public databases, this guide presents predicted spectroscopic data and data from closely related analogs to provide a reliable reference for researchers. The presented data is compiled from spectral databases and scientific literature for structurally similar compounds.

Chemical Structure and Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[1][3]
Molecular Weight	203.10 g/mol	[1][3]
CAS Number	116465-48-6	[1][3]
Appearance	White to pale green solid	[3]
Melting Point	147-148 °C	[3]
Boiling Point	364.8 ± 42.0 °C (Predicted)	[3]
Density	1.661 ± 0.06 g/cm ³ (Predicted)	[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2,5-Difluoro-4-nitrobenzoic acid** based on analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2	d	~8	H-6
~7.8	d	~10	H-3
>10	br s	-	-COOH

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (δ) ppm	Assignment
~165	C=O
~155 (d)	C-F
~150 (d)	C-F
~140	C-NO ₂
~125	C-H
~120	C-H
~115	C-COOH

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppm	Assignment
-110 to -120	F-2
-125 to -135	F-5

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids and general ranges for aryl fluorides.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1530	Strong	Asymmetric N-O stretch (Nitro group)
~1350	Strong	Symmetric N-O stretch (Nitro group)
~1250	Strong	C-F stretch
~880	Medium	C-N stretch

Note: Predicted data based on characteristic group frequencies and spectra of similar aromatic compounds.

Mass Spectrometry (MS)

m/z	Interpretation
203	[M] ⁺ (Molecular ion)
186	[M - OH] ⁺
157	[M - NO ₂] ⁺
138	[M - COOH - F] ⁺

Note: Predicted fragmentation pattern based on the structure of **2,5-Difluoro-4-nitrobenzoic acid**.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2,5-Difluoro-4-nitrobenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., TMS at 0.00 ppm) for chemical shift referencing if required.

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence is typically employed. A spectral width of ~240 ppm is used.
- ¹⁹F NMR: A one-pulse sequence with proton decoupling. The spectral width will depend on the chemical shift range of the fluorine nuclei.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Grind a small amount (1-2 mg) of **2,5-Difluoro-4-nitrobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Procedure:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .

Mass Spectrometry

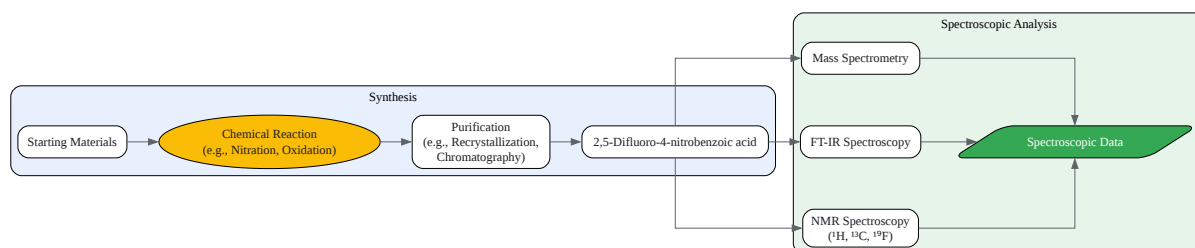
Sample Preparation:

- Prepare a dilute solution of **2,5-Difluoro-4-nitrobenzoic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

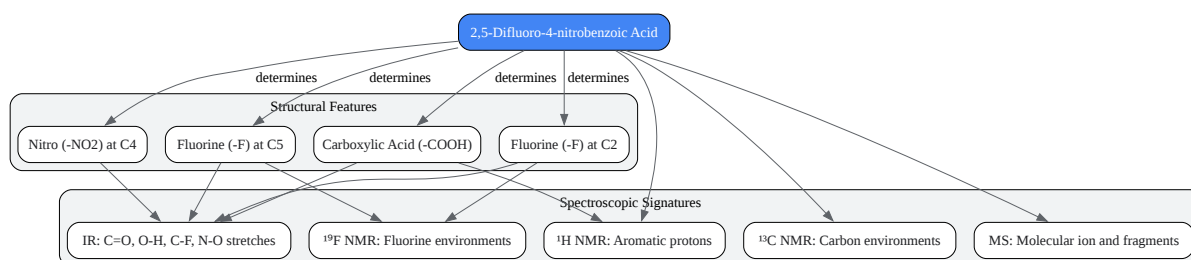
- Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- ESI-MS: The sample solution is infused into the ESI source. The mass spectrum is acquired in either positive or negative ion mode.
- EI-MS: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with a beam of electrons.

Visualizations



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Caption: General workflow from synthesis to spectroscopic analysis.



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Caption: Relationship between structure and spectroscopic data.

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References

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